molecular formula C24H23N5O2 B2498236 1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-68-0

1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2498236
CAS RN: 877643-68-0
M. Wt: 413.481
InChI Key: RCRXYECBMZMEMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives typically involves several key steps, including the preparation of mesoionic compounds from amino-pyrimidinones and their subsequent reactions to form the desired imidazo[2,1-f]purine-2,4-diones. For example, mesoionic purinone analogs have been prepared from 4-amino-l-methylpyrimidin-6-ones, which exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions to produce various intermediates (Coburn & Taylor, 1982).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of a fused imidazo ring to the purine system. This structural motif is critical for the binding and activity of these compounds towards biological targets. The molecular and crystal structures of these compounds have been determined through various methods, such as X-ray structure analysis and PMR spectroscopy, revealing their conformation and geometric parameters (Ivanov et al., 1993).

Chemical Reactions and Properties

Imidazo[2,1-f]purine derivatives undergo a variety of chemical reactions, including N-alkylation, acyl transfer, and cycloaddition, to form a wide range of compounds with potential biological activity. These reactions are influenced by the compound's mesoionic structure, which allows for the formation of triazacyclopent[cd]indenes and other cyclic structures through dipolar cycloaddition (Coburn & Taylor, 1982).

properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-11-19(12-10-16)29-17(2)15-28-20-21(25-23(28)29)26(3)24(31)27(22(20)30)14-13-18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRXYECBMZMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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